3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride
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Description
“3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride” is an organic compound with a molecular weight of 280.11 . It is a derivative of isoquinoline, a nitrogen-containing heteroaromatic compound .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, like “this compound”, has been greatly developed over the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The IUPAC name of “this compound” is the same as its common name . The InChI code is1S/C9H4Cl2FNO2S/c10-8-3-6-5(4-13-8)1-2-7(12)9(6)16(11,14)15/h1-4H
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Organochlorine compounds, like this one, are typically denser than water due to the higher atomic weight of chlorine versus hydrogen . They also have higher boiling and melting points compared to related hydrocarbons .Safety and Hazards
Future Directions
Fluorinated isoquinolines, such as “3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride”, attract widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties . Thus, the future directions of this compound could involve further exploration of its potential applications in these fields.
Properties
IUPAC Name |
3-chloro-6-fluoroisoquinoline-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO2S/c10-8-3-6-5(4-13-8)1-2-7(12)9(6)16(11,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMAHGHWXBDKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=CC(=NC=C21)Cl)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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